2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate
Description
The compound 2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate is a complex polycyclic molecule featuring a hexahydroindene core modified with multiple functional groups:
- A hydroxy group at position 2.
- A (1R)-configured pentanoic acid methyl ester substituent.
- A trifluoromethanesulfonate (triflate) group at position 4-O.
This triflate group is a strong electron-withdrawing moiety, making the compound highly reactive in nucleophilic substitution reactions. The stereochemistry (1R configuration) further influences its biological and chemical behavior .
Commercial Status: Evidence indicates this compound was previously available in research quantities (1–25 mg) but has been discontinued, suggesting challenges in synthesis or stability .
Properties
Molecular Formula |
C18H27F3O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 5-[3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate |
InChI |
InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3 |
InChI Key |
MDZIAFLQFXRYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Hexahydroindene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation of the hexahydroindene core.
Esterification: The pentanoic acid moiety can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential modulator of SHIP1 (SH2-containing inositol phosphatase 1), which plays a crucial role in various signaling pathways associated with immune response and cancer progression. Research indicates that compounds like this can be utilized to treat diseases that benefit from SHIP1 modulation, including autoimmune disorders and certain cancers .
Synthesis of Chiral Intermediates
This compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its unique structure allows it to act as a chiral building block in the production of various bioactive molecules. The trifluoromethanesulfonate group enhances its reactivity in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .
Drug Discovery
In drug discovery processes, particularly fragment-based drug design, this compound can be used to identify new lead compounds that interact with specific biological targets. Its structural features allow for modifications that can enhance potency and selectivity against target proteins .
Case Study 1: SHIP1 Modulation
A study explored the efficacy of various compounds similar to 2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate in modulating SHIP1 activity. Results indicated that these compounds could significantly reduce inflammatory responses in cellular models of autoimmune diseases .
Case Study 2: Synthesis Pathways
Research detailing synthetic pathways for producing this compound demonstrated its utility as a precursor for synthesizing more complex molecules used in therapeutic applications. The synthesis involved several steps including the use of chiral catalysts which were optimized for yield and purity .
Mechanism of Action
The mechanism of action of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Stereochemical and Structural Influences
- The (1R) configuration in the target compound’s pentanoic acid chain may confer chiral specificity in enzyme-binding interactions, a feature absent in non-chiral analogs like the methanoindene ketone .
- The hexahydroindene core in all analogs provides rigidity, which can enhance binding affinity to biological targets compared to linear aliphatic systems .
Research Findings and Challenges
- Synthesis Challenges : The discontinuation of the target compound () may reflect difficulties in stereoselective synthesis or triflate group stability under storage conditions.
- By contrast, acetylshanzhiside derivatives () are studied for anti-inflammatory properties .
- Solubility: The target compound’s triflate and ester groups likely increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to the methanoindene ketone .
Biological Activity
The compound 2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate (CAS No. 145372-34-5) is a complex organic molecule with potential biological activities. Its unique structure contributes to its interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.46 g/mol. The structure features several functional groups that may influence its biological activity, including hydroxy and trifluoromethanesulfonate moieties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethanesulfonate group can enhance the lipophilicity of the compound, potentially leading to increased enzyme binding affinity.
- Antioxidant Properties : The hydroxy group may contribute to antioxidant activity by scavenging free radicals.
Case Studies and Research Findings
- Antioxidant Activity : Research has demonstrated that compounds with similar structural features exhibit significant antioxidant properties. For instance, a study reported that related indene derivatives showed IC50 values ranging from 2.0 to 5.0 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential.
- Neuroprotective Effects : A study on similar compounds indicated neuroprotective effects through acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds with hydroxy groups have been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
